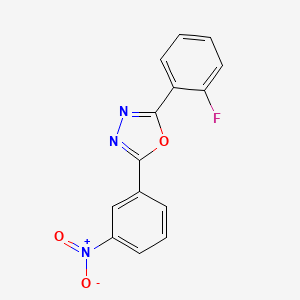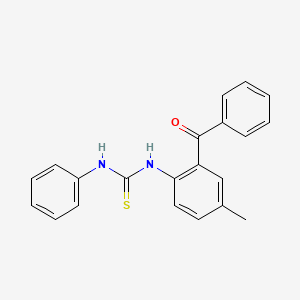
N-(2-benzoyl-4-methylphenyl)-N'-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-methylphenyl)-N'-phenylthiourea, commonly known as BMTU, is a thiourea derivative that has been widely studied for its potential applications in various fields. BMTU has shown promising results in scientific research, particularly in the areas of medicine and agriculture. In
科学研究应用
BMTU has been studied extensively for its potential applications in medicine and agriculture. In medicine, BMTU has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. BMTU has been found to inhibit the replication of the hepatitis C virus and has shown potential as a therapeutic agent for the treatment of hepatitis C. In addition, BMTU has been shown to have anti-inflammatory effects in animal models of arthritis and may have potential as a treatment for inflammatory diseases.
In agriculture, BMTU has been studied as a potential herbicide. BMTU has been shown to inhibit the growth of various weeds and may have potential as a selective herbicide for use in crop production.
作用机制
The mechanism of action of BMTU is not fully understood. However, it is believed that BMTU acts by inhibiting the activity of enzymes involved in various biological processes. For example, BMTU has been shown to inhibit the activity of the proteasome, an enzyme complex involved in protein degradation. Inhibition of the proteasome can lead to the accumulation of proteins within cells, which can have various effects on cellular function.
Biochemical and Physiological Effects
BMTU has been shown to have various biochemical and physiological effects. In animal models, BMTU has been found to reduce inflammation and oxidative stress. BMTU has also been shown to inhibit the growth of cancer cells and to have anti-viral properties. In addition, BMTU has been found to have effects on the immune system, including the modulation of cytokine production.
实验室实验的优点和局限性
BMTU has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. In addition, BMTU has been shown to have low toxicity in animal models, making it a safe compound to use in experiments.
However, there are also limitations to the use of BMTU in lab experiments. For example, the mechanism of action of BMTU is not fully understood, which can make it difficult to interpret experimental results. In addition, BMTU has been found to have variable effects in different cell types and animal models, which can make it difficult to generalize results.
未来方向
There are several future directions for research on BMTU. One area of research is the development of BMTU as a therapeutic agent for the treatment of viral infections, including hepatitis C. Another area of research is the development of BMTU as a selective herbicide for use in crop production. In addition, further studies are needed to elucidate the mechanism of action of BMTU and to identify its molecular targets. Finally, studies are needed to determine the long-term safety and efficacy of BMTU in humans.
合成方法
The synthesis of BMTU involves the reaction between 2-benzoyl-4-methylphenyl isothiocyanate and aniline. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through recrystallization. The yield of BMTU synthesis is typically around 70-80%.
属性
IUPAC Name |
1-(2-benzoyl-4-methylphenyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-15-12-13-19(23-21(25)22-17-10-6-3-7-11-17)18(14-15)20(24)16-8-4-2-5-9-16/h2-14H,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCPIMHCHGUORF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5746883.png)
![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5746903.png)
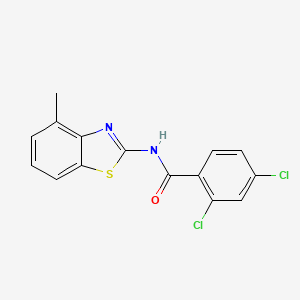
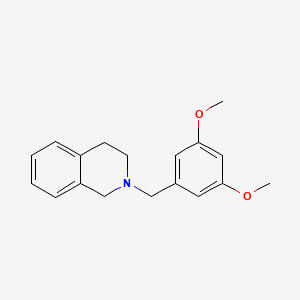
![methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746915.png)
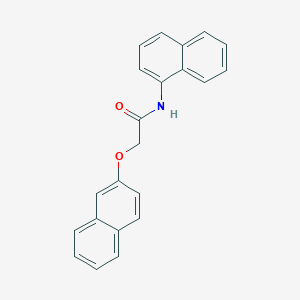
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]acetohydrazide](/img/structure/B5746929.png)
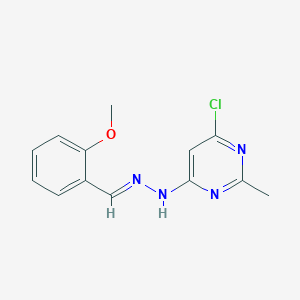
![4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5746940.png)
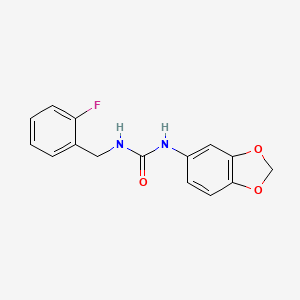
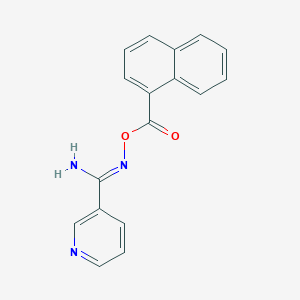
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5746974.png)
![{2-[(1-naphthylmethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B5746982.png)
